molecular formula C12H10N3NaO3S B576331 C.I. Direct Orange 39 CAS No. 1325-54-8

C.I. Direct Orange 39

Cat. No. B576331
CAS RN: 1325-54-8
M. Wt: 299.28
InChI Key: XVTRLDPIGZWMIM-UHFFFAOYSA-M
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Description

C.I. Direct Orange 39, also known as Direct Orange 2GL, Direct Orange GGL, Direct Fast Orange GGL, Direct Fast Orange 2GL, is a stilbene-based dye . It appears as a red-brown powder and is soluble in water, producing a golden brown color . It is mainly used in dyeing viscose and viscose fabric, and can also be used for leather and paper shading .


Synthesis Analysis

The synthesis of C.I. Direct Orange 39 involves reflux conditions, where a sodium hydroxide solution in (E)-2-(2-sulfo-4-nitrostyryl)-5-nitrobenzenesulfonic acid reacts with two 4-Aminobenzenesulfonic acid sodium diazo with 4-Aminobenzenesulfonic acid coupled with heating products .


Physical And Chemical Properties Analysis

C.I. Direct Orange 39 is a red-brown powder that is soluble in water, producing a golden brown color . Its solubility is 50 g/L at 60℃ and 60 g/L at 97℃ . It is slightly soluble in alcohol . In terms of fastness properties, it has an ISO rating of 4-5 for acid resistance, 4 for alkali resistance, 6-7 for light fastness, and 3 for both soaping water fading stain and soaping water fading stain .

Scientific Research Applications

  • Advanced Oxidation Processes (AOPs) for Dye Degradation : C.I. Direct Orange 39, among other azo dyes, has been studied for degradation using various AOPs like Fenton, Fenton‐like, ozonation, and peroxone. These processes are effective in breaking down the dye in wastewater, as measured by spectrophotometric and total organic carbon assessments (Papić et al., 2006).

  • Biodegradation by Microorganisms : Pseudomonas aeruginosa strain BCH has been identified as capable of rapidly decolorizing and degrading Direct Orange 39, even under a wide range of temperatures and salinity. The degradation process involves enzymatic activity and leads to the formation of non-toxic metabolites (Jadhav et al., 2010).

  • Anaerobic Decolorization in Wastewater Treatment : Studies on anaerobic decolorization of wastewater containing azo dyes like Direct Orange 39 show high efficiency in color removal (>99%) and significant reduction in chemical oxygen demand. These processes do not inhibit methanogenesis, crucial for wastewater treatment systems (Manu & Chaudhari, 2002).

  • Adsorption Methods : Research on the adsorption of Direct Orange 39 onto chitosan fibers suggests that adsorption is an endothermic process. Adsorption models like Langmuir, Freundlich, and Redlich-Peterson have been used to describe this behavior (He Xue-mei, 2006).

  • Application in Textile Wastewater Treatment : Technologies like pulsed corona discharge have been assessed for their effectiveness in treating model wastewater containing Direct Orange 39. The study found that Fenton's reaction (iron salt addition) significantly enhances the effectiveness of this method (Vujević et al., 2004).

Safety and Hazards

Users are advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

sodium;N-[2-(4-aminophenyl)phenyl]iminosulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S.Na/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-15-19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTRLDPIGZWMIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N=NS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Orange 39

CAS RN

1325-54-8
Record name CI 40215
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Orange 39
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.998
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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